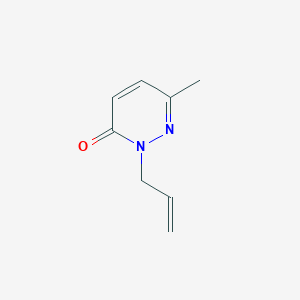
4-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide
Vue d'ensemble
Description
4-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide, also known as CPDT, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPDT belongs to the class of piperazine derivatives, which are known to exhibit various biological activities, including antipsychotic, antidepressant, and anxiolytic effects. In
Mécanisme D'action
The exact mechanism of action of 4-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain, including the serotonin and dopamine systems. 4-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide has been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 4-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide has also been shown to interact with the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
4-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide has been shown to exhibit various biochemical and physiological effects in animal models. In one study, 4-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide was found to increase the levels of the neurotransmitter serotonin in the brain, which is associated with anxiolytic and antidepressant effects. 4-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide has also been shown to decrease the levels of the stress hormone cortisol, which is associated with anxiolytic effects. Additionally, 4-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide has been shown to increase the levels of the anti-inflammatory cytokine IL-10, which is associated with anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 4-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of 4-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide. One area of research is the development of more potent and selective 4-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide analogs that can be used as therapeutic agents for various psychiatric disorders. Another area of research is the investigation of the potential anti-inflammatory and immunomodulatory effects of 4-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide and its effects on various neurotransmitter systems in the brain.
Applications De Recherche Scientifique
4-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its potential as a therapeutic agent for various psychiatric disorders, including depression, anxiety, and schizophrenia. 4-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide has also been studied for its potential as an anti-inflammatory agent and as a modulator of the immune system. Additionally, 4-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide has been investigated for its potential as a tool for studying the function of various neurotransmitter systems in the brain.
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S/c1-24-16-6-7-17(18(13-16)25-2)21-19(26)23-10-8-22(9-11-23)15-5-3-4-14(20)12-15/h3-7,12-13H,8-11H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXUSWMOFHQSLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C3=CC(=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-methyl 2-(2-hydroxy-5-nitrobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3407407.png)



![ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B3407455.png)





![(Z)-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-3-phenylacrylamide](/img/structure/B3407500.png)
![Ethyl 3-[(3-methylphenyl)formamido]-3-(3-nitrophenyl)propanoate](/img/structure/B3407508.png)

